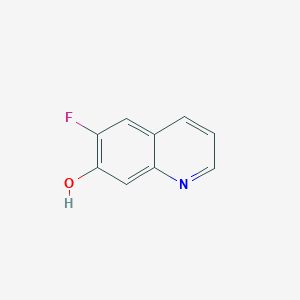

7-Quinolinol, 6-fluoro-

Description

6-Fluoro-7-quinolinol (C₉H₆FNO) is a quinoline derivative featuring a hydroxyl (-OH) group at position 7 and a fluorine atom at position 6. This substitution pattern confers distinct electronic and steric properties, influencing its chemical reactivity and biological interactions. The compound has been investigated primarily for its antifungal and antimicrobial activities, with studies highlighting its unique mode of action compared to other quinolinol derivatives .

Properties

IUPAC Name |

6-fluoroquinolin-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-4-6-2-1-3-11-8(6)5-9(7)12/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRDNIIRBIQMCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(C=C2N=C1)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10668938 | |

| Record name | 6-Fluoroquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851985-94-9 | |

| Record name | 6-Fluoroquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10668938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Quinolinol, 6-fluoro- typically involves the fluorination of quinolinol derivatives. One common method is the Skraup synthesis, which starts with 2-amino-5-fluorophenol. This compound undergoes cyclization and subsequent functionalization to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of 7-Quinolinol, 6-fluoro- often employs large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled reaction environments ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 7-Quinolinol, 6-fluoro- undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide in liquid ammonia.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolinone derivatives, while substitution reactions can produce various fluorinated quinoline compounds .

Scientific Research Applications

Pharmaceutical Applications

Antibiotic Development

7-Quinolinol, 6-fluoro- serves as an important intermediate in the synthesis of fluoroquinolone antibiotics. Its structure facilitates the development of compounds that exhibit potent antibacterial activity. For instance, derivatives of this compound are utilized in the synthesis of levofloxacin , a widely used antibiotic effective against a range of bacterial infections .

Anticancer Research

Recent studies have highlighted the potential of 7-quinolinol derivatives as anticancer agents. For example, new quinoline derivatives have been synthesized to target cancer cells by inhibiting VEGFR-2 , a key receptor involved in tumor angiogenesis. These compounds demonstrated significant pro-apoptotic effects and increased expression of apoptotic markers such as Bax and Caspase-7 .

Antiviral Activity

Research indicates that quinolinol compounds can act as inhibitors of botulinum neurotoxin (BoNT/A), showcasing their potential as antiviral agents. These compounds have exhibited favorable ex vivo properties, suggesting applicability in therapeutic contexts against certain viral infections .

Antimicrobial Properties

Studies have confirmed that 7-quinolinol, 6-fluoro- and its derivatives possess significant antimicrobial activities. They have been screened against various Gram-positive and Gram-negative bacterial strains, demonstrating efficacy that supports their use in developing new antibacterial treatments .

Mechanism of Action

The mechanism through which 7-quinolinol, 6-fluoro- exerts its biological effects often involves interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This inhibition leads to bacterial cell death, making these compounds valuable in antibiotic development.

Chemical Synthesis Applications

Building Block for Complex Molecules

In organic chemistry, 7-quinolinol, 6-fluoro- is recognized as a versatile building block for synthesizing complex organic molecules. Its unique chemical structure allows for various modifications that can lead to the creation of novel compounds with desirable biological activities .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Primary Application | Biological Activity |

|---|---|---|---|

| Levofloxacin | Fluoroquinolone derivative | Antibiotic | Antibacterial |

| Ciprofloxacin | Fluoroquinolone derivative | Antibiotic | Antibacterial |

| Moxifloxacin | Fluoroquinolone derivative | Antibiotic | Broad-spectrum antibacterial |

| Novel quinoline derivatives | Various substitutions at C-6 | Anticancer | Pro-apoptotic effects |

Case Studies

-

Synthesis and Evaluation of Antibacterial Activity

A study synthesized various derivatives of 7-quinolinol, 6-fluoro-, evaluating their antibacterial efficacy against specific strains of bacteria. The results indicated strong activity correlating with structural modifications at the C-6 position . -

Development of VEGFR-2 Inhibitors

Research focused on synthesizing new quinolone derivatives aimed at inhibiting VEGFR-2 for cancer treatment. The study provided insights into structure-activity relationships (SAR), revealing how different substituents affect biological activity and potency against cancer cells .

Mechanism of Action

The mechanism of action of 7-Quinolinol, 6-fluoro- involves its interaction with specific molecular targets. For instance, in antibacterial applications, it inhibits bacterial DNA-gyrase, an enzyme crucial for DNA replication. This inhibition prevents bacterial cell division and leads to cell death. The compound’s fluorine atom enhances its ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Electronic Effects of Fluorine vs. Other Halogens

Fluorine’s electronegativity and small size modulate electronic properties differently compared to chlorine or bromine:

- 6-Fluoroquinazolines : Substitution at position 6 with fluorine in quinazolines resulted in lower cytotoxic activity compared to bromine or chlorine, suggesting weaker hydrophobic interactions .

- 7-Fluoro vs. 7-Chloro : In antimalarial compounds, 7-fluoro substitution showed reduced activity due to decreased stability and reactivity, whereas 7-chloro derivatives retained potency .

Biological Activity

7-Quinolinol, 6-fluoro- is a fluorinated derivative of quinolinol that has garnered attention in medicinal chemistry due to its promising biological activities, particularly as an antimicrobial and anticancer agent. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 7-Quinolinol, 6-fluoro- is C9H6FNO. Its structure features a hydroxyl group at the 7-position and a fluorine atom at the 6-position of the quinoline backbone. These functional groups contribute to its unique chemical properties and biological activity.

The biological activity of 7-Quinolinol, 6-fluoro- can be attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties by inhibiting bacterial DNA-gyrase, an enzyme essential for DNA replication. This inhibition prevents bacterial cell division, leading to cell death.

- Anticancer Activity : Research indicates that this compound can inhibit DNA topoisomerases, which are crucial for DNA replication and repair in cancer cells. By disrupting their function, it induces apoptosis in cancer cells.

Biological Activity Overview

The following table summarizes the biological activities associated with 7-Quinolinol, 6-fluoro-:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains; effective against Gram-positive and Gram-negative bacteria. |

| Anticancer | Induces apoptosis in cancer cells by inhibiting DNA topoisomerases; shows potential against multiple cancer cell lines. |

Antimicrobial Studies

In vitro studies have demonstrated that 7-Quinolinol, 6-fluoro- effectively inhibits the growth of several bacterial strains. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Studies

A significant body of research has focused on the anticancer properties of this compound. For example:

- A study evaluated various derivatives of quinolinol for their antiproliferative activities against human cancer cell lines. The results indicated that compounds similar to 7-Quinolinol, 6-fluoro-, exhibited IC50 values lower than 1 μM against several cancer cell lines, including HL-60 and Hep3B .

- Another study highlighted that specific structural modifications enhanced the anticancer activity of related compounds, emphasizing the importance of the fluorine atom in increasing biological potency .

Case Studies

- Case Study on Antibacterial Efficacy : A comparative study assessed the antibacterial activity of various quinoline derivatives, including 7-Quinolinol, 6-fluoro-. The results indicated that this compound significantly inhibited bacterial growth compared to non-fluorinated analogs, underscoring the role of fluorination in enhancing antimicrobial properties .

- Case Study on Anticancer Potential : In another investigation involving a series of substituted quinoline derivatives, 7-Quinolinol, 6-fluoro-, was found to induce cell cycle arrest and apoptosis in cancer cells. Mechanistic studies revealed that it disrupted microtubule assembly and activated apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-fluoro-7-quinolinol, and what methodological considerations are critical for optimizing yield and purity?

- Answer : Key synthetic pathways include halogenation of quinoline precursors or cyclization of fluorinated intermediates. Optimizing reaction conditions (e.g., temperature, catalyst loading, solvent polarity) requires systematic factorial design to isolate variables impacting yield and purity. For example, orthogonal HPLC and mass spectrometry should validate purity, while controlled atmospheric conditions (e.g., inert gas) prevent decomposition .

Q. How should researchers characterize 6-fluoro-7-quinolinol's physicochemical properties, and which analytical techniques are most reliable?

- Answer : Prioritize multi-technique validation:

- Solubility : Use shake-flask method with UV-Vis quantification across pH gradients.

- Stability : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring.

- Crystallinity : Pair X-ray diffraction with DSC/TGA to assess polymorphic forms.

Cross-referencing data from PubChem and ECHA databases ensures consistency .

Q. What in vitro biological screening approaches are appropriate for initial assessment of this compound's bioactivity?

- Answer : Use tiered assays:

- Primary screens : High-throughput enzymatic assays (e.g., kinase inhibition) with Z’-factor validation to minimize false positives.

- Secondary validation : Dose-response curves (IC50/EC50) in cell-based models, normalized to cytotoxicity (MTT assay).

- Controls : Include fluorinated analogs (e.g., 7-chloro-6-fluoro derivatives) to isolate fluorine-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for 6-fluoro-7-quinolinol?

- Answer : Apply a systematic framework:

- Pharmacokinetic profiling : Measure bioavailability (Cmax, AUC) and tissue distribution via LC-MS/MS.

- Metabolite screening : Identify active/inactive derivatives using hepatocyte models.

- Mechanistic discordance : Use transcriptomics (RNA-seq) to compare pathway activation in vitro vs. in vivo.

Contradictions often arise from unaccounted variables like protein binding or metabolic clearance .

Q. What factorial design approaches are optimal for optimizing reaction conditions when synthesizing novel 6-fluoro-7-quinolinol derivatives?

- Answer : Implement a 2^k-p fractional factorial design to screen variables (e.g., temperature, catalyst ratio, solvent). For example:

- Factors : 4 variables (e.g., reaction time, pressure, pH, molar ratio).

- Response surface modeling : Use Central Composite Design (CCD) to identify non-linear interactions.

Validate robustness via Monte Carlo simulations to account for stochastic variability .

Q. How can spectroscopic data (e.g., NMR, IR) be integrated with computational modeling to refine structural insights?

- Answer : Combine experimental and theoretical methods:

- DFT calculations : Optimize molecular geometry and predict NMR chemical shifts (e.g., B3LYP/6-31G*).

- Docking studies : Map electrostatic potential surfaces to predict binding interactions.

- Validation : Use RMSD metrics to compare computational predictions with experimental crystallographic data.

Cross-disciplinary integration reduces ambiguity in stereochemical assignments .

Q. What theoretical frameworks best explain the structure-activity relationship (SAR) of 6-fluoro-7-quinolinol in antimicrobial contexts?

- Answer : Ground SAR analysis in ligand-based drug design principles:

- Pharmacophore modeling : Identify critical functional groups (e.g., fluorine at C6, hydroxyl at C7) using 3D-QSAR.

- Free-Wilson vs. Hansch analysis : Decouple electronic (fluoro substituent σ values) vs. steric contributions.

- Target engagement : Validate via SPR or ITC to quantify binding thermodynamics.

Theoretical alignment ensures mechanistic hypotheses drive experimental design .

Q. How can researchers address reproducibility challenges in pharmacological assays involving 6-fluoro-7-quinolinol?

- Answer : Adopt standardized protocols:

- Inter-lab calibration : Share reference samples with harmonized LC-MS parameters.

- Assay robustness : Calculate Z’-factors and CVs across multiple replicates.

- Data transparency : Publish raw datasets (e.g., via Zenodo) with metadata on experimental conditions.

Methodological rigor mitigates biases from instrumentation or operator variability .

Methodological Guidance

- Data Interpretation : Use Bland-Altman plots for assay concordance analysis .

- Ethical Compliance : Adhere to OECD GLP principles for preclinical studies .

- Reporting Standards : Follow the Franklin Standards for clarity in scientific communication (e.g., distinguishing evidence from interpretation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.